molecular formula C12H14N2S2 B14552968 2,4-Imidazolidinedithione, 5,5-dimethyl-3-(phenylmethyl)- CAS No. 61796-24-5

2,4-Imidazolidinedithione, 5,5-dimethyl-3-(phenylmethyl)-

Cat. No.: B14552968
CAS No.: 61796-24-5
M. Wt: 250.4 g/mol
InChI Key: DWYJALJMXDMJDU-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedithione, 5,5-dimethyl-3-(phenylmethyl)- is a heterocyclic compound with a five-membered ring structure

Properties

CAS No.

61796-24-5

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

3-benzyl-5,5-dimethylimidazolidine-2,4-dithione

InChI

InChI=1S/C12H14N2S2/c1-12(2)10(15)14(11(16)13-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)

InChI Key

DWYJALJMXDMJDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)N(C(=S)N1)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedithione, 5,5-dimethyl-3-(phenylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,5-dimethylhydantoin with benzyl chloride in the presence of a base, followed by the introduction of sulfur to form the dithione structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedithione, 5,5-dimethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiol or thioether groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2,4-Imidazolidinedithione, 5,5-dimethyl-3-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedithione, 5,5-dimethyl-3-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal enzyme function and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2,4-Imidazolidinedione, 5,5-dimethyl-
  • 2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-
  • 2-Imidazolidinone
  • 4-Imidazolidinone

Uniqueness

What sets 2,4-Imidazolidinedithione, 5,5-dimethyl-3-(phenylmethyl)- apart from these similar compounds is its dithione group, which imparts unique chemical reactivity and potential applications. The presence of the phenylmethyl group also contributes to its distinct properties and interactions in various chemical and biological systems.

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